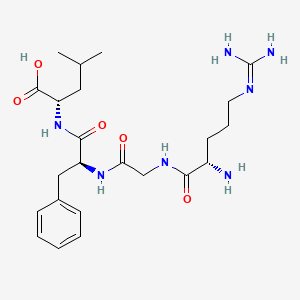
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucine is a complex peptide compound with a unique structure that includes multiple amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucine typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond-forming reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) under controlled conditions. The final deprotection step yields the desired peptide .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and purified .
Análisis De Reacciones Químicas
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like phenylalanine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of phenylalanine can produce phenylalanine derivatives, while substitution reactions can introduce new functional groups into the peptide .
Aplicaciones Científicas De Investigación
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions. The exact pathways and targets depend on the specific context of its application .
Comparación Con Compuestos Similares
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for targeted research applications .
Propiedades
Número CAS |
223471-77-0 |
|---|---|
Fórmula molecular |
C23H37N7O5 |
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C23H37N7O5/c1-14(2)11-18(22(34)35)30-21(33)17(12-15-7-4-3-5-8-15)29-19(31)13-28-20(32)16(24)9-6-10-27-23(25)26/h3-5,7-8,14,16-18H,6,9-13,24H2,1-2H3,(H,28,32)(H,29,31)(H,30,33)(H,34,35)(H4,25,26,27)/t16-,17-,18-/m0/s1 |
Clave InChI |
RZWKSOPTTXXIAW-BZSNNMDCSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14250163.png)
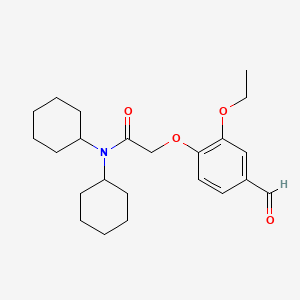
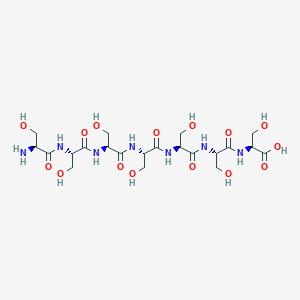
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
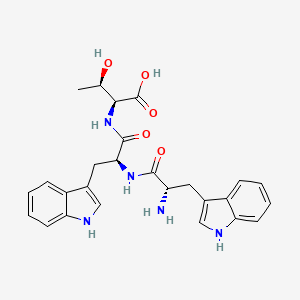
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)
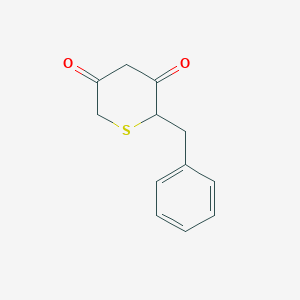
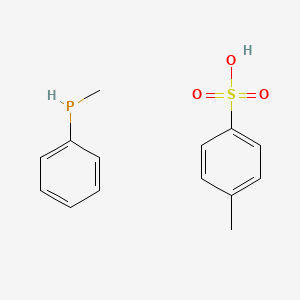
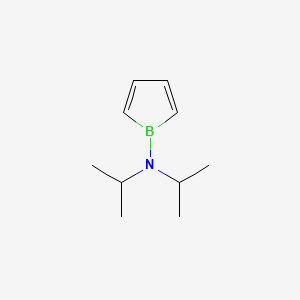
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)


